2,4-Imidazolidinedione, 1-(1-methylethyl)-
Overview
Description
2,4-Imidazolidinedione, 1-(1-methylethyl)-: is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.156 g/mol . It is also known by other names such as 1-isopropylimidazolidine-2,4-dione and methylethylhydantoin . This compound is part of the imidazolidinedione family, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-(1-methylethyl)- typically involves the reaction of isopropylamine with glyoxylic acid or its derivatives . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinedione ring. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include water or ethanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,4-Imidazolidinedione, 1-(1-methylethyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity isopropylamine and glyoxylic acid.
Reaction Control: Automated systems to monitor temperature, pH, and reaction time.
Purification: Techniques such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Formation of imidazolidinedione derivatives with additional oxygen functionalities.
Reduction: Formation of imidazolidine derivatives with hydroxyl groups.
Substitution: Formation of substituted imidazolidinedione derivatives.
Scientific Research Applications
2,4-Imidazolidinedione, 1-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Comparison with Similar Compounds
2,4-Imidazolidinedione, 1-(1-methylethyl)- can be compared with other similar compounds, such as:
2,4-Imidazolidinedione, 1-methyl-: Similar structure but with a methyl group instead of an isopropyl group.
3-Isopropylhydantoin: Another derivative with a different substitution pattern.
The uniqueness of 2,4-Imidazolidinedione, 1-(1-methylethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-propan-2-ylimidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4(2)8-3-5(9)7-6(8)10/h4H,3H2,1-2H3,(H,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJKEWJBNJGKCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436837 | |
Record name | 2,4-Imidazolidinedione, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61893-10-5 | |
Record name | 2,4-Imidazolidinedione, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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